molecular formula C8H12O5 B14079558 Dimethyl 3-methoxypent-2-enedioate

Dimethyl 3-methoxypent-2-enedioate

Cat. No.: B14079558
M. Wt: 188.18 g/mol
InChI Key: XDJSMNMYQUPOSP-UHFFFAOYSA-N
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Description

Dimethyl 3-methoxypent-2-enedioate is an α,β-unsaturated diester characterized by a conjugated enedioate system with a methoxy substituent at the C3 position. The methoxy group distinguishes it from methyl-substituted analogs, influencing polarity, reactivity, and intermolecular interactions .

Properties

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

dimethyl 3-methoxypent-2-enedioate

InChI

InChI=1S/C8H12O5/c1-11-6(4-7(9)12-2)5-8(10)13-3/h4H,5H2,1-3H3

InChI Key

XDJSMNMYQUPOSP-UHFFFAOYSA-N

Canonical SMILES

COC(=CC(=O)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-methoxypent-2-enedioate can be synthesized through various synthetic routes. One common method involves the esterification of 3-methoxypent-2-enedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methoxypent-2-enedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 3-methoxypent-2-enedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 3-methoxypent-2-enedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical reactions. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with enzymes .

Comparison with Similar Compounds

Structural Analog: Dimethyl 3-Methylpent-2-enedioate

Key Differences :

  • Substituent : The methyl group (C3) in dimethyl 3-methylpent-2-enedioate contrasts with the methoxy group (OCH₃) in the queried compound.

Physical Properties :

Property Dimethyl 3-Methylpent-2-enedioate Dimethyl 3-Methoxypent-2-enedioate (Inferred)
Molecular Formula C₈H₁₂O₄ C₈H₁₂O₅
Molecular Weight (g/mol) 172.18 188.18 (estimated)
Boiling Point (K) 382.7 (at 0.016 bar) Higher (due to increased polarity)
CAS Registry Number 52313-87-8 Not available in evidence

Spectroscopic Data :

  • NMR : For dimethyl 3-methylpent-2-enedioate, ¹H-NMR would show signals for the methyl group (δ ~1.2–1.5 ppm) and conjugated ester protons (δ ~3.7–3.8 ppm for OCH₃). In the methoxy analog, the methoxy protons would resonate at δ ~3.3–3.5 ppm, with downfield shifts for the α,β-unsaturated system due to conjugation .
  • UV-Vis : The methoxy group may induce a bathochromic shift in the π→π* transition of the enedioate system compared to the methyl analog .

Functional Analog: 3-(4-Methoxyphenyl)pent-2-ene-1,5-dioic Acid

Key Differences :

  • Backbone : The phenyl-substituted analog features an aromatic ring, whereas this compound is aliphatic.
  • Acidity : The free carboxylic acid groups in 3-(4-methoxyphenyl)pent-2-ene-1,5-dioic acid enhance acidity (pKa ~2–4) compared to the esterified queried compound.

General Trends in Ester Derivatives

  • Thermal Stability : Methoxy-substituted esters typically exhibit lower thermal stability than methyl analogs due to the electron-rich oxygen atom facilitating decomposition pathways .
  • Reactivity : The methoxy group’s electron-donating nature may reduce electrophilicity at the β-carbon of the enedioate system, altering reactivity in Diels-Alder or nucleophilic addition reactions compared to methyl or hydrogen substituents.

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